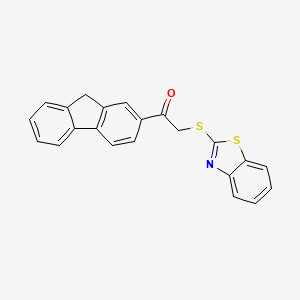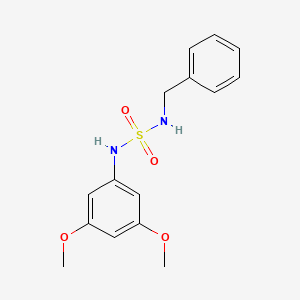
2-(1,3-benzothiazol-2-ylthio)-1-(9H-fluoren-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylthio)-1-(9H-fluoren-2-yl)ethanone, also known as BF-1, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-1-(9H-fluoren-2-yl)ethanone is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of certain enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. In vivo studies have shown that it can inhibit tumor growth in animal models.
実験室実験の利点と制限
One advantage of 2-(1,3-benzothiazol-2-ylthio)-1-(9H-fluoren-2-yl)ethanone is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Additionally, its potential toxicity and side effects need to be further investigated.
将来の方向性
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-1-(9H-fluoren-2-yl)ethanone. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anticancer agent. Another direction is to explore its potential applications in materials science, such as for the synthesis of novel materials with specific properties. In environmental science, future research could focus on optimizing this compound for use as a sensor or photocatalyst for the degradation of pollutants. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity and side effects.
合成法
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-1-(9H-fluoren-2-yl)ethanone involves the reaction of 2-mercaptobenzothiazole with 9H-fluorenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
2-(1,3-benzothiazol-2-ylthio)-1-(9H-fluoren-2-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent and as a fluorescent probe for imaging biological systems.
In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and sensing.
In environmental science, this compound has been investigated as a potential sensor for detecting heavy metal ions in water. It has also been studied for its ability to degrade organic pollutants in water under visible light irradiation.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(9H-fluoren-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NOS2/c24-20(13-25-22-23-19-7-3-4-8-21(19)26-22)15-9-10-18-16(12-15)11-14-5-1-2-6-17(14)18/h1-10,12H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZYGQAILMYKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(acetylamino)phenyl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B5352974.png)

![4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5352990.png)

![N-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-yl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5353001.png)
![2-{2-[2-(benzyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5353008.png)
![6-[2-(3-pyrrolidinyl)benzoyl]-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5353015.png)
![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5353020.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-methylpropanamide](/img/structure/B5353028.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5353040.png)

![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353047.png)
![1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5353063.png)
![1-{[(2-phenylethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5353064.png)
